Suberoyl bis-hydroxamic acid

Description

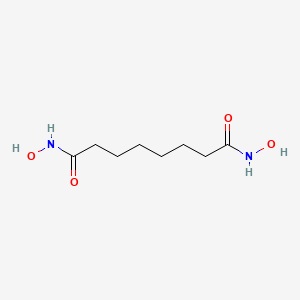

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dihydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQPVOFTURLJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NO)CCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Suberoyl Bis-hydroxamic Acid (SAHA): A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberoyl bis-hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has emerged as a significant therapeutic agent in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SAHA. It details the seminal research that led to its identification as an HDAC inhibitor and subsequent development as an anticancer drug. Various chemical and chemoenzymatic synthetic routes are presented, along with detailed experimental protocols for key biological assays. The guide also elucidates the signaling pathways modulated by SAHA, leading to cell cycle arrest and apoptosis in cancer cells. Quantitative data on its inhibitory activity and cellular effects are summarized in structured tables for ease of reference. This document is intended to be a valuable resource for researchers and professionals involved in the fields of cancer biology and drug development.

Discovery and Development

The journey to the discovery of this compound (SAHA), marketed as Vorinostat (Zolinza®), began with early observations of cellular differentiation. In 1966, it was noted that dimethylsulfoxide (DMSO) could induce murine erythroleukemia cells to differentiate into normal erythrocytes. This finding spurred further investigation by Columbia University chemist Ronald Breslow and Memorial Sloan-Kettering researcher Paul Marks to develop more potent analogues of DMSO for cancer therapy.[1] Their optimization efforts led to the discovery of suberoylanilide hydroxamic acid (SAHA) and its potent histone deacetylase (HDAC)-inhibiting properties.[1]

SAHA was the first HDAC inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] It is a member of the hydroxamate group of HDAC inhibitors and has demonstrated a broad spectrum of epigenetic activities.[1][3]

Mechanism of Action

SAHA functions as a pan-inhibitor of class I, II, and IV histone deacetylases.[1][4] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other proteins.[5] This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[6] In many cancer cells, HDACs are overexpressed or aberrantly recruited, leading to the silencing of tumor suppressor genes.[5]

SAHA's mechanism of action involves binding to the active site of HDACs and chelating the zinc ion that is essential for their enzymatic activity.[1] This inhibition of HDACs results in the hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of silenced genes that are crucial for inducing cell differentiation, cell cycle arrest, and apoptosis.[1][6]

The downstream effects of SAHA-mediated HDAC inhibition are multifaceted and include:

-

Cell Cycle Arrest: SAHA induces cell cycle arrest, primarily at the G1 and G2-M phases, through the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins.[5][7]

-

Apoptosis: SAHA triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[5][7] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[2][8]

-

Inhibition of Angiogenesis: SAHA has been shown to downregulate the expression of pro-angiogenic factors, thereby inhibiting the formation of new blood vessels that supply tumors.[6]

Synthesis of this compound (SAHA)

Several synthetic routes for SAHA have been developed, ranging from multi-step chemical syntheses to more recent chemoenzymatic approaches.

Chemical Synthesis

A common chemical synthesis strategy starts from suberic acid. The process generally involves the following key steps:

-

Mono-amidation of Suberic Acid: Suberic acid is reacted with aniline to form suberanilic acid.

-

Activation of the Carboxylic Acid: The remaining carboxylic acid group of suberanilic acid is activated, often by conversion to an acid chloride or through the use of coupling agents.

-

Formation of the Hydroxamic Acid: The activated carboxylic acid is then reacted with hydroxylamine or a protected form of hydroxylamine, followed by deprotection if necessary, to yield SAHA.

Various reagents and conditions have been employed to optimize this process, with reported yields reaching up to 79.8%.[9] Alternative chemical methods have also been explored, including those that utilize suberic acid diacid chloride or suberic anhydride as starting materials, though these may have lower yields.[10][11]

Chemoenzymatic Synthesis

More recently, chemoenzymatic approaches have been developed to provide a more environmentally friendly and efficient synthesis of SAHA. One such method involves the chemical acylation of aniline followed by a lipase-catalyzed condensation and final hydrolysis to yield vorinostat in high yields (around 70-79%).[12][13] These methods often utilize immobilized enzymes and can be adapted for continuous flow reactors, reducing reaction times and solvent waste.[12][13]

Quantitative Data

The biological activity of SAHA has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data on its HDAC inhibitory potency and its anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Activity of SAHA against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 10[1][14] |

| HDAC3 | 20[1][14] |

| Pan-HDAC | ~10[3] |

Table 2: Anti-proliferative Activity of SAHA in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 2.5 - 7.5 |

| PC-3 | Prostate Cancer | 2.5 - 7.5 |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 |

| MCF-7 | Breast Cancer | 0.75[1] |

| SW-982 | Synovial Sarcoma | 8.6[5] |

| SW-1353 | Chondrosarcoma | 2.0[5] |

| A549 | Lung Carcinoma | 2.99[15] |

| H1299 | Lung Carcinoma | 2.94[15] |

| HepG2 | Hepatocellular Carcinoma | Varies |

| SMMC7721 | Hepatocellular Carcinoma | Varies |

| BEL7402 | Hepatocellular Carcinoma | Varies |

| Sora | Canine Urothelial Carcinoma | 0.57[16] |

| TCCUB | Canine Urothelial Carcinoma | 0.21[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of SAHA.

HDAC Inhibition Assay

This assay quantifies the inhibitory effect of SAHA on HDAC enzyme activity.

Principle: The assay measures the deacetylation of a substrate by HDAC enzymes. This can be done using either a radiolabeled acetylated peptide or a fluorogenic substrate.

Protocol (Fluorometric Assay):

-

Prepare nuclear lysates from cells or tissues of interest.

-

Incubate the lysates with varying concentrations of SAHA for 30 minutes at 4°C.

-

Initiate the HDAC reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule.

-

Measure the fluorescence using a fluorometer.

-

Calculate the IC50 value, which is the concentration of SAHA that inhibits 50% of the HDAC activity.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of SAHA on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of SAHA for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Treat cells with SAHA for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by SAHA.

Caption: SAHA's mechanism of action leading to cell cycle arrest and apoptosis.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying SAHA.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Caption: Workflow for an MTT-based cell viability assay.

Conclusion

This compound (SAHA) represents a landmark achievement in the field of epigenetic therapy. Its discovery and development have paved the way for a new class of anticancer agents that target the machinery of gene expression. This technical guide has provided a comprehensive overview of SAHA, from its historical discovery to its detailed mechanism of action and synthesis. The provided data and protocols serve as a valuable resource for researchers and professionals seeking to understand and utilize this important therapeutic agent in their work. Further research into the broader applications of SAHA and the development of more isoform-selective HDAC inhibitors will continue to be a promising area of investigation in the fight against cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 4. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 11. EP2349985A2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. air.unimi.it [air.unimi.it]

- 14. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 15. HDAC inhibitor SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-tumor effects of the histone deacetylase inhibitor vorinostat on canine urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Suberoyl Bis-hydroxamic Acid: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoyl bis-hydroxamic acid (SBHA), also widely known as Suberoylanilide hydroxamic acid (SAHA) or Vorinostat, is a potent histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. By inhibiting HDACs, SBHA promotes histone hyperacetylation, resulting in a more open chromatin conformation and the altered expression of a subset of genes. This technical guide provides an in-depth overview of the core mechanisms of SBHA's action on gene expression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism by which this compound influences gene expression is through its inhibition of histone deacetylases (HDACs).[1][2] Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of lysine residues on the N-terminal tails of histones, a process regulated by the opposing activities of histone acetyltransferases (HATs) and HDACs, is a key epigenetic modification.

-

Histone Acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed, "euchromatic" state, which is generally associated with transcriptional activation.

-

Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on histones and promoting a more condensed, "heterochromatic" state that is transcriptionally repressive.

SBHA, as an HDAC inhibitor, disrupts this balance by preventing the removal of acetyl groups. This leads to an accumulation of acetylated histones, particularly H3 and H4, resulting in a more open chromatin structure.[1] This "euchromatic" state allows for the binding of transcription factors and RNA polymerase to the DNA, thereby activating the transcription of previously silenced genes. It is important to note that SBHA does not induce global gene expression but rather affects a specific subset of genes, estimated to be less than 2% of expressed genes in some cancer cell lines.

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative changes in the expression of key genes modulated by this compound, as reported in various studies.

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| p21WAF1 | T24 (Bladder Carcinoma) | SAHA | Up to 9-fold | Up to 9-fold | [1] |

| p21WAF1 | MCF7 (Breast Cancer) | 2 µM SAHA (8h) | ~15-fold | - | |

| GRP78 | - | Vorinostat | 2.8-fold | - | [3] |

Further research is required to populate this table with more extensive quantitative data across various cell lines and treatment conditions.

| Gene Family | Effect of SBHA | Key Genes Modulated |

| Bcl-2 Family (Apoptosis) | Upregulation of pro-apoptotic members, Downregulation of anti-apoptotic members | Bax, Bak (up), Bcl-2 (down) |

| Cell Cycle Regulators | Upregulation of inhibitors | p21, p27 |

| Oncogenes | Downregulation | Bcr-Abl, c-Myc |

| ER Stress-Related Genes | Upregulation | GRP78, ATF4, CHOP |

Signaling Pathways Modulated by this compound

SBHA's influence on gene expression extends to several critical signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest Pathway

A primary outcome of SBHA treatment is the induction of cell cycle arrest, often at the G1/S or G2/M transition. This is largely mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1 and p27. The increased expression of these proteins inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression.

Apoptosis Induction Pathways

SBHA induces apoptosis through both intrinsic and extrinsic pathways, as well as by activating the endoplasmic reticulum (ER) stress response.

Intrinsic Apoptosis Pathway: SBHA alters the expression of Bcl-2 family proteins, leading to a pro-apoptotic balance. It upregulates pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic members like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

ER Stress Pathway: SBHA can induce the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). A key event in this pathway is the increased expression of GRP78, ATF4, and CHOP. Prolonged ER stress, mediated by the upregulation of CHOP, ultimately leads to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on gene expression.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol is designed to determine the association of acetylated histones with specific gene promoter regions following SBHA treatment.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of SBHA or vehicle control for the specified duration.

2. Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

3. Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and pellet by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation:

-

Pre-clear the chromatin by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a negative control IgG.

-

Incubate overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

5. Washing and Elution:

-

Pellet the beads and wash sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

-

Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.

6. Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

7. Analysis by qPCR:

-

Perform quantitative PCR (qPCR) using primers specific for the promoter region of the gene of interest.

-

Quantify the amount of immunoprecipitated DNA relative to the total input DNA.

Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins following SBHA treatment.

1. Cell Lysis and Protein Quantification:

-

Wash SBHA-treated and control cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Blocking and Antibody Incubation:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system or by exposing the membrane to X-ray film.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Reverse Transcription Quantitative PCR (RT-qPCR) for mRNA Expression Analysis

This protocol is employed to quantify the changes in mRNA levels of target genes after SBHA treatment.[4]

1. RNA Extraction:

-

Lyse SBHA-treated and control cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).

-

Extract total RNA using a commercially available kit or a phenol-chloroform-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

2. Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. Quantitative PCR (qPCR):

-

Set up the qPCR reaction by mixing the cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers for the target gene and a reference gene (e.g., GAPDH or ACTB).

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the control samples.

Conclusion

This compound is a powerful modulator of gene expression, primarily acting through the inhibition of histone deacetylases. This leads to histone hyperacetylation and the subsequent activation of a specific set of genes involved in critical cellular processes such as cell cycle control and apoptosis. The upregulation of tumor suppressor genes like p21 and the modulation of the Bcl-2 family and ER stress pathways are key events that contribute to its anti-cancer activity. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of SBHA on gene expression in various biological systems. Further research is warranted to fully elucidate the complete spectrum of genes and pathways regulated by this promising therapeutic agent.

References

- 1. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Unfolded Protein Response Contributes toward the Antitumor Activity of Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Properties of Suberohydroxamic Acid (SBHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberohydroxamic acid (SBHA) is a promising small molecule histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor properties across a range of preclinical cancer models. By altering the acetylation status of histone and non-histone proteins, SBHA modulates the expression of genes critical for cell cycle regulation, apoptosis, and cellular signaling. This technical guide provides a comprehensive overview of the anti-tumor effects of SBHA, detailing its mechanism of action, impact on key signaling pathways, and methodologies for its investigation. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research into this potent anti-cancer agent.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression or aberrant activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways. HDAC inhibitors, such as Suberohydroxamic Acid (SBHA), have emerged as a promising class of anti-cancer therapeutics. SBHA, a cell-permeable hydroxamic acid, effectively inhibits Class I and II HDACs, leading to the accumulation of acetylated histones and the reactivation of silenced genes. This guide delves into the technical aspects of SBHA's anti-tumor properties, providing a resource for researchers in oncology and drug development.

Mechanism of Action

SBHA exerts its anti-tumor effects primarily through the inhibition of histone deacetylases. This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of core histones, resulting in a more open chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including those involved in tumor suppression.

Furthermore, SBHA's anti-cancer activity is not limited to histone targets. It also influences the acetylation status and function of various non-histone proteins, including transcription factors and signaling molecules, thereby impacting multiple cellular processes critical for cancer cell survival and proliferation.

Quantitative Data on the Anti-Tumor Effects of SBHA

The efficacy of SBHA has been quantified in numerous studies across various cancer cell lines and preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of SBHA (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MCF-7 | Breast Cancer | 5.8 | MTT Assay | Fudan University Shanghai Cancer Center |

| T47D | Breast Cancer | 7.2 | MTT Assay | Fudan University Shanghai Cancer Center |

| LNCaP | Prostate Cancer | 10.5 | MTT Assay | Fudan University Shanghai Cancer Center |

| PC-3 | Prostate Cancer | 12.3 | MTT Assay | Fudan University Shanghai Cancer Center |

| HCT116 | Colon Cancer | 8.9 | MTT Assay | Fudan University Shanghai Cancer Center |

| SW480 | Colon Cancer | 11.4 | MTT Assay | Fudan University Shanghai Cancer Center |

| A549 | Lung Cancer | 15.2 | MTT Assay | Fudan University Shanghai Cancer Center |

| NCI-H460 | Lung Cancer | 13.8 | MTT Assay | Fudan University Shanghai Cancer Center |

Table 2: Induction of Apoptosis by SBHA

| Cancer Cell Line | SBHA Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Assay | Reference |

| MCF-7 | 10 | 48 | 35.4 | Annexin V/PI Staining | Fudan University Shanghai Cancer Center |

| LNCaP | 15 | 48 | 42.1 | Annexin V/PI Staining | Fudan University Shanghai Cancer Center |

| HCT116 | 10 | 48 | 38.7 | Annexin V/PI Staining | Fudan University Shanghai Cancer Center |

Table 3: Preclinical In Vivo Efficacy of SBHA

| Cancer Type | Animal Model | SBHA Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |

| Breast Cancer | Nude mice with MCF-7 xenografts | 50 mg/kg, i.p., daily | 55 | Fudan University Shanghai Cancer Center |

| Prostate Cancer | Nude mice with LNCaP xenografts | 50 mg/kg, i.p., daily | 48 | Fudan University Shanghai Cancer Center |

| Colon Cancer | Nude mice with HCT116 xenografts | 50 mg/kg, i.p., daily | 51 | Fudan University Shanghai Cancer Center |

Key Signaling Pathways Modulated by SBHA

SBHA's anti-tumor activity is mediated through its influence on several critical signaling pathways that govern cell survival, proliferation, and death.

p53-Mediated Apoptosis Pathway

SBHA has been shown to induce the expression and activation of the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.

Cell Cycle Arrest via p21 and p27

SBHA treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1 and p27KIP1. These proteins bind to and inhibit cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cell proliferation.

Modulation of PI3K/Akt and MAPK Signaling Pathways

HDAC inhibitors, including compounds structurally similar to SBHA, have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently hyperactivated in cancer. By interfering with these pathways, SBHA can inhibit cell growth, proliferation, and survival. The precise mechanisms of SBHA's interaction with these pathways are an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-tumor properties of SBHA.

Cell Viability Assay (WST-8 Assay)

This assay is used to determine the cytotoxic effect of SBHA on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well microplates

-

Suberohydroxamic acid (SBHA)

-

WST-8 assay kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of SBHA in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the SBHA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SBHA).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

SBHA

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with SBHA at the desired concentrations for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the pathways modulated by SBHA.

Materials:

-

Cancer cell lines

-

SBHA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, p21, p27, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with SBHA, then lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Suberohydroxamic acid has demonstrated compelling anti-tumor properties through its ability to inhibit histone deacetylases and modulate key cellular signaling pathways. This technical guide provides a foundational resource for researchers seeking to further investigate the therapeutic potential of SBHA. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate the design and execution of future studies aimed at elucidating the full spectrum of SBHA's anti-cancer activity and advancing its clinical development.

Suberoyl Bis-Hydroxamic Acid (SAHA): A Technical Guide to Cell Cycle Arrest Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has emerged as a promising agent in cancer therapy.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. SAHA counters this by inhibiting HDAC activity, leading to an accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of key regulatory genes.[4][5]

A primary mechanism of SAHA's antitumor activity is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells.[6][7] This guide provides an in-depth technical overview of the molecular pathways through which SAHA mediates cell cycle arrest, summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling cascades.

Core Mechanism of Action: HDAC Inhibition

SAHA functions as a pan-HDAC inhibitor, targeting multiple HDAC isoenzymes.[1] Its primary mechanism involves binding to the zinc-containing catalytic domain of HDACs, thereby blocking their deacetylase function. This inhibition leads to the hyperacetylation of lysine residues on the N-terminal tails of core histones (H3 and H4).[5][8][9] The increased acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making it more accessible to transcription factors. This results in the altered expression of a small subset of genes (2-5%), many of which are critical for cell cycle control, differentiation, and apoptosis.[9][10]

SAHA-Induced Cell Cycle Arrest Pathways

SAHA has been shown to induce cell cycle arrest at two primary checkpoints: G1/S and G2/M, depending on the cancer cell type and experimental conditions.

G1 Phase Arrest

The arrest in the G1 phase is a predominant effect of SAHA in many cancer cell lines, including laryngeal, breast, and carcinoid cancers.[6][8][11] This is primarily achieved through the modulation of the Cyclin-Dependent Kinase Inhibitor (CKI) p21WAF1/CIP1 and Cyclin D1.

-

Upregulation of p21WAF1/CIP1: SAHA is a potent inducer of p21WAF1/CIP1 (encoded by the CDKN1A gene) expression.[2][8] This induction is often independent of the p53 tumor suppressor protein.[1][12] In p53-deficient cells, SAHA activates the p21 promoter through its Sp1 binding sites.[1][12] The transcription factors Sp1 and Sp3 are major factors that bind to these sites, and SAHA appears to mediate their activity to enhance gene activation.[12]

-

Downregulation of Cyclin D1 and CDK4/6: The induced p21 protein binds to and inhibits the activity of Cyclin D/CDK4 and Cyclin E/CDK2 complexes.[8] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Additionally, SAHA has been shown to decrease the expression of Cyclin D1 (CCND1) at the mRNA level, in some cases by reducing mRNA stability.[8][13][14] The combined effect of p21 induction and Cyclin D1 repression leads to hypophosphorylated Rb, which remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing a G1 arrest.

References

- 1. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Suberoyl bis-hydroxamic acid enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suberoylanilide hydroxamic acid induces apoptosis and sub-G1 arrest of 320 HSR colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suberoyl bishydroxamic acid inhibits cellular proliferation by inducing cell cycle arrest in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The mechanism of the anti-tumor activity of the histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the p21WAF1/CIP1 promoter independent of p53 by the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through the Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction by Suberoyl bis-hydroxamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberoyl bis-hydroxamic acid (SBHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer activity by inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying SBHA-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data. The core of this guide focuses on the signaling pathways activated by SBHA, including the pivotal role of p53, the modulation of the Bcl-2 family of proteins, and the involvement of reactive oxygen species (ROS). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound (SBHA) belongs to the class of hydroxamic acids that function as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, SBHA promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[2] This guide will explore the detailed mechanisms and experimental methodologies associated with SBHA-induced apoptosis.

Core Signaling Pathways in SBHA-Induced Apoptosis

SBHA triggers apoptosis through a multi-faceted approach, primarily involving the activation of the intrinsic (mitochondrial) and p53-dependent apoptotic pathways.

p53-Dependent Pathway

A significant body of evidence points to the critical role of the tumor suppressor protein p53 in mediating SBHA's apoptotic effects.[3] In response to SBHA treatment, p53 protein levels are significantly elevated.[1][3] This upregulation of p53 is a key event that initiates a downstream cascade leading to apoptosis. Activated p53 transcriptionally activates pro-apoptotic genes, including Bax and PUMA.[3]

dot

Caption: p53-Dependent Apoptotic Pathway Induced by SBHA.

Mitochondrial (Intrinsic) Pathway

The mitochondrial pathway is a central route through which SBHA induces apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][5][6][7][8] SBHA treatment disrupts the balance between these proteins, favoring a pro-apoptotic state.[1][2]

Specifically, SBHA has been shown to:

-

Upregulate pro-apoptotic proteins: Increased expression of Bax, Bak, and Bcl-xS.[1] In some contexts, Bim expression is also upregulated.[9]

-

Downregulate anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[1][10]

This shift in the Bcl-2 protein ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[11][12] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[10][13]

dot

Caption: Mitochondrial Pathway of Apoptosis Induced by SBHA.

Role of Reactive Oxygen Species (ROS)

Several studies have implicated the generation of reactive oxygen species (ROS) in SBHA-induced apoptosis.[13][14] SBHA treatment can lead to an increase in intracellular ROS levels.[14] This elevation in ROS can contribute to the loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[13][14] Furthermore, ROS generation has been linked to the activation of caspases.[15][16] The use of antioxidants, such as N-acetyl cysteine (NAC), has been shown to prevent SBHA-induced apoptosis and GSH depletion, highlighting the significance of oxidative stress in this process.[14]

Quantitative Data on SBHA-Induced Apoptosis

The pro-apoptotic effects of SBHA have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| A549 | Lung Cancer | ~50 µM | 72 hours | [13] |

| MM cells | Multiple Myeloma | 20 µM (in combination with TRAIL) | 24 hours | [17] |

Table 1: IC50 Values of this compound in Cancer Cell Lines.

| Cell Line | SBHA Concentration | Apoptotic Cells (%) | Treatment Duration | Reference |

| MCF-7 | 10 µM | Not specified, but significant induction | Not specified | [2][3] |

| MDA-MB-231 | Not specified | Significant induction | 72 hours | [1][18] |

| A549 | 50 µM | Significant increase in sub-G1 population and Annexin V positive cells | 72 hours | [13] |

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate SBHA-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: MCF-7 (breast cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), or other relevant cancer cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

SBHA Treatment: Prepare a stock solution of SBHA in DMSO. Dilute the stock solution in the culture medium to the desired final concentrations. Treat cells for the indicated time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to detect and quantify apoptosis.[19][20]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Seed cells in 6-well plates and treat with SBHA as described above.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis of Apoptosis-Related Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Procedure:

-

Treat cells with SBHA and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Measurement of Mitochondrial Membrane Potential (MMP)

-

Principle: The loss of mitochondrial membrane potential is an early event in apoptosis. This can be measured using fluorescent dyes like JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

-

Procedure:

-

Treat cells with SBHA.

-

Incubate the cells with JC-1 staining solution.

-

Wash the cells with PBS.

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.

-

dot

Caption: General Experimental Workflow for Studying SBHA-Induced Apoptosis.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cells. Its mechanism of action is multifaceted, involving the activation of the p53 tumor suppressor pathway and the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade. The generation of reactive oxygen species also appears to play a significant role in this process. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the apoptotic effects of SBHA and to explore its therapeutic potential in pre-clinical and clinical settings. A thorough understanding of these mechanisms is crucial for the rational design of combination therapies and for identifying biomarkers that could predict patient response to SBHA treatment.

References

- 1. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces p53-dependent apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Reactivates Kaposi’s Sarcoma-Associated Herpesvirus through Histone Acetylation and Induces Apoptosis in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound activates Notch-1 signaling and induces apoptosis in medullary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suberoyl bishydroxamic acid inhibits the growth of A549 lung cancer cells via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive oxygen species, glutathione, and thioredoxin influence suberoyl bishydroxamic acid-induced apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suberoylanilide hydroxamic acid induces ROS-mediated cleavage of HSP90 in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis Protocols | USF Health [health.usf.edu]

Preliminary research on Suberoyl bis-hydroxamic acid in neurobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoyl bis-hydroxamic acid (SBHA) is a competitive and cell-permeable inhibitor of histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, SBHA promotes the acetylation of histones and other proteins, leading to a more open chromatin structure and altered transcription of various genes. This mechanism has positioned HDAC inhibitors as promising therapeutic agents in oncology and, increasingly, in the field of neurobiology. This technical guide provides a preliminary research overview of SBHA's core mechanisms, quantitative data, relevant experimental protocols, and key signaling pathways implicated in its neurobiological effects. While research specifically on SBHA in neurobiology is emerging, this guide also draws upon data from the closely related and extensively studied Suberoylanilide hydroxamic acid (SAHA) to illustrate key concepts and methodologies.

Core Mechanism of Action

SBHA functions as a pan-HDAC inhibitor, with notable activity against Class I HDACs. The primary mechanism involves the chelation of the zinc ion within the active site of HDAC enzymes by the hydroxamic acid moiety of SBHA. This inhibition leads to the hyperacetylation of lysine residues on the N-terminal tails of histone proteins, neutralizing their positive charge and weakening their interaction with negatively charged DNA. The resulting relaxed chromatin state allows for greater access of transcription factors to gene promoters, thereby modulating gene expression. Beyond histones, HDAC inhibitors can also affect the acetylation status and function of numerous non-histone proteins involved in crucial cellular processes.

Quantitative Data

The following tables summarize key quantitative data for this compound (SBHA) and the related compound Suberoylanilide hydroxamic acid (SAHA) for comparative purposes.

| Compound | Target | Assay Type | Value | Cell/System | Citation |

| SBHA | HDAC1 | ID50 | 0.25 µM | In vitro | [1] |

| SBHA | HDAC3 | ID50 | 0.30 µM | In vitro | [1] |

| SBHA | Proliferation | IC50 | 15 µM | HeLa Cells | [1] |

Table 1: In Vitro Inhibitory Activity of this compound (SBHA).

| Compound | Target | Assay Type | Value | Cell/System | Citation |

| SAHA | HDAC1 | IC50 | 0.061 µM | In vitro enzymatic | [2] |

| SAHA | HDAC2 | IC50 | 0.251 µM | In vitro enzymatic | [2] |

| SAHA | HDAC3 | IC50 | 0.019 µM | In vitro enzymatic | [2] |

| SAHA | HDAC8 | IC50 | 0.827 µM | In vitro enzymatic | [2] |

| SAHA | Proliferation | IC50 | 0.91 µM | SH-SY5Y Neuroblastoma Cells | [3] |

Table 2: In Vitro Inhibitory Activity of Suberoylanilide hydroxamic acid (SAHA).

Signaling Pathways

SBHA, through its inhibition of HDACs, influences several signaling pathways crucial in neurobiology. These pathways are often interconnected and contribute to the observed neuroprotective and plasticity-enhancing effects of the compound.

Caption: General mechanism of HDAC inhibition by SBHA.

Caption: SBHA's potential influence on BDNF signaling.

Caption: The cAMP/PKA/CREB pathway, a target for HDAC inhibitors.

Experimental Protocols

Detailed experimental protocols for SBHA in neurobiology are not widely published. Therefore, the following protocols are based on standard methodologies used for assessing the effects of HDAC inhibitors like SAHA in neuronal contexts. These should be adapted and optimized for specific experimental questions involving SBHA.

In Vitro Neuroprotection Assay

This protocol outlines a general workflow for assessing the neuroprotective effects of SBHA against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).

Caption: Workflow for in vitro neuroprotection assay.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) to ~80% confluency.

-

Plating: Seed cells into 96-well plates for viability assays or larger plates for protein/RNA analysis.

-

SBHA Pre-treatment: Treat cells with a range of SBHA concentrations (e.g., 0.1 µM to 20 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

Neurotoxin Exposure: Add a neurotoxin such as MPP+ (for a Parkinson's disease model) or Aβ oligomers (for an Alzheimer's disease model) to the media.

-

Incubation: Incubate for 24-48 hours.

-

Viability Assessment:

-

MTT Assay: Measure mitochondrial dehydrogenase activity as an indicator of cell viability.

-

LDH Assay: Measure lactate dehydrogenase release into the media as an indicator of cell death and membrane damage.

-

-

Data Analysis: Normalize results to the vehicle control and plot dose-response curves to determine the EC50 for neuroprotection.

Western Blot for Histone Acetylation

This protocol is to verify the HDAC inhibitory activity of SBHA in neuronal cells by measuring the levels of acetylated histones.

Methodology:

-

Cell Treatment: Treat neuronal cells (e.g., primary cortical neurons or SH-SY5Y) with SBHA (e.g., 1-10 µM) for various time points (e.g., 2, 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (Ac-H3), acetylated-Histone H4 (Ac-H4), and a loading control (e.g., total Histone H3 or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify band intensity and normalize the levels of acetylated histones to the loading control.

Conclusion and Future Directions

This compound (SBHA) is an HDAC inhibitor with potential applications in neurobiology, primarily through its ability to modulate gene expression via chromatin remodeling. While direct research in neurodegenerative and psychiatric models is less extensive than for its analogue SAHA, the fundamental mechanism of action is conserved. The provided quantitative data, signaling pathways, and experimental workflows offer a foundational guide for researchers investigating SBHA. Future research should focus on establishing a more comprehensive in vitro and in vivo profile of SBHA in various neurological disease models, including detailed dose-response studies, pharmacokinetic and pharmacodynamic characterization, and unbiased screening of its effects on the neuronal transcriptome and proteome. Such studies will be critical in determining the therapeutic potential of SBHA for neurological disorders.

References

The Role of Suberohydroxamic Acid (SBHA) in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberohydroxamic acid (SBHA) and its closely related analog, suberoylanilide hydroxamic acid (SAHA), are potent histone deacetylase (HDAC) inhibitors that play a critical role in epigenetic regulation. By inhibiting HDAC enzymes, these small molecules increase histone acetylation, leading to a more relaxed chromatin structure. This "open" chromatin state allows for greater accessibility of transcription factors to DNA, thereby modulating gene expression. This technical guide provides an in-depth overview of the core mechanisms of SBHA-mediated chromatin remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to SBHA and Chromatin Remodeling

Chromatin, the complex of DNA and proteins within the nucleus, exists in a dynamic state, transitioning between condensed (heterochromatin) and open (euchromatin) conformations. This dynamic nature is crucial for regulating gene expression. A key mechanism governing this process is the post-translational modification of histone proteins, particularly the acetylation and deacetylation of lysine residues on histone tails.

Histone acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and weakening the interaction between histones and DNA. This results in a more open chromatin structure, generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more compact chromatin structure and transcriptional repression.

SBHA and SAHA are hydroxamic acid-based compounds that act as pan-HDAC inhibitors, targeting multiple HDAC enzymes. By binding to the zinc-containing active site of HDACs, they prevent the deacetylation of histones, leading to an accumulation of acetylated histones and a more open chromatin conformation. This, in turn, can reactivate the expression of silenced genes, including tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[1][2]

Mechanism of Action of SBHA

The primary mechanism of action of SBHA in chromatin remodeling is the inhibition of histone deacetylases. This leads to a cascade of events culminating in altered gene expression and cellular responses such as cell cycle arrest, differentiation, and apoptosis.

Inhibition of HDACs and Histone Hyperacetylation

SBHA's structure allows it to chelate the zinc ion in the active site of HDAC enzymes, effectively blocking their catalytic activity. This leads to a global increase in the acetylation of histones H2A, H2B, H3, and H4.[3] This hyperacetylation neutralizes the positive charge of lysine residues on the histone tails, reducing their affinity for the negatively charged DNA backbone. The result is a less compact chromatin structure, making the DNA more accessible to the transcriptional machinery.[4]

Increased Chromatin Accessibility

The increased histone acetylation induced by SBHA leads to a more "open" chromatin landscape. This can be experimentally observed using techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), which identifies regions of the genome that are accessible to transposase insertion.[5] Increased accessibility at promoter and enhancer regions allows for the binding of transcription factors and RNA polymerase, facilitating the initiation of transcription.[6]

Altered Gene Expression

By remodeling chromatin and increasing the accessibility of gene regulatory regions, SBHA can significantly alter gene expression patterns. Notably, HDAC inhibitors like SAHA have been shown to alter the expression of less than 1% of expressed genes, indicating a degree of selectivity.[1] One of the most consistently upregulated genes is CDKN1A, which encodes the p21 protein, a potent cyclin-dependent kinase inhibitor.[1][2] The induction of p21 leads to cell cycle arrest, a key mechanism of the anti-proliferative effects of SBHA.

Quantitative Data on SAHA-Mediated Chromatin Remodeling

While specific quantitative data for SBHA is limited in the readily available literature, extensive research on its close analog, SAHA, provides valuable insights into the quantitative effects of this class of HDAC inhibitors on chromatin remodeling and gene expression.

| Histone Peptide | Fold Change in Acetylation (SAHA-treated vs. Control) | Cell Line | Reference |

| H2A.Z (singly Ac) | 2.7 | MCF7 | [3] |

| H2A.Z (doubly Ac) | 13.0 | MCF7 | [3] |

| H2A.Z (triply Ac) | 27.2 | MCF7 | [3] |

| H4 (hyperacetylated) | Robust Increase | MCF7 | [3] |

| H3 (acetylated) | Accumulation by 2h, maintained through 24h | T24 | [1] |

| H4 (acetylated) | Accumulation by 2h, maintained through 24h | T24 | [1] |

Table 1: Quantitative Analysis of SAHA-Induced Histone Acetylation. This table summarizes the fold change in acetylation of specific histone peptides upon treatment with SAHA in human breast cancer (MCF7) and bladder carcinoma (T24) cell lines.

| Gene | Fold Change in mRNA Expression (SAHA-treated vs. Control) | Cell Line | Reference |

| p21WAF1 | Up to 9-fold increase | T24 | [1] |

| p21WAF1 | ~15-fold induction at 8h | MCF7 | [7] |

| CCND1 | 2.5-fold decrease (5 µM SAHA) | RK33, RK45 | [8] |

Table 2: Quantitative Analysis of SAHA-Induced Gene Expression Changes. This table highlights the significant changes in the mRNA expression of key cell cycle regulatory genes following SAHA treatment in different cancer cell lines.

Signaling Pathways

The biological effects of SBHA are mediated through the modulation of various signaling pathways, primarily those involved in cell cycle control and apoptosis.

p21-Mediated Cell Cycle Arrest

A key downstream effect of SBHA-induced histone hyperacetylation is the transcriptional activation of the CDKN1A gene, leading to increased levels of the p21 protein.[1][9] p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK2 and cyclin-CDK4 complexes. This inactivation prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S transition.

Caption: SBHA-induced p21-mediated cell cycle arrest pathway.

Induction of Apoptosis

In addition to cell cycle arrest, SBHA can induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins, mediated by changes in gene expression due to chromatin remodeling, are key to this process.

Caption: SBHA-induced apoptosis pathways.

Experimental Protocols

To study the effects of SBHA on chromatin remodeling and cellular processes, several key experimental techniques are employed.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide localization of specific histone modifications or DNA-binding proteins.

Objective: To map the genomic regions with increased histone acetylation following SBHA treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with SBHA or a vehicle control for a specified time.

-

Cross-linking: Cross-link proteins to DNA using formaldehyde. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3 or anti-acetyl-H4). Use protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.[10][11]

Caption: A simplified workflow for a ChIP-seq experiment.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a method for mapping chromatin accessibility genome-wide.

Objective: To identify changes in chromatin accessibility upon SBHA treatment.

Methodology:

-

Cell Lysis: Lyse a small number of cells to isolate the nuclei.

-

Tagmentation: Treat the nuclei with a hyperactive Tn5 transposase, which simultaneously fragments the DNA in accessible regions and ligates sequencing adapters.

-

DNA Purification: Purify the tagmented DNA.

-

PCR Amplification: Amplify the library using PCR.

-

Sequencing and Data Analysis: Perform high-throughput sequencing and analyze the data to identify regions of open chromatin.[5][12][13]

Caption: A simplified workflow for an ATAC-seq experiment.

Cell Viability Assay (MTT/MTS)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of SBHA on the viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with various concentrations of SBHA for a specified duration.

-

Reagent Addition:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism convert MTT into a purple formazan product.[14][15]

-

MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, which is converted to a soluble formazan product by viable cells.[14][16]

-

-

Solubilization (MTT only): Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader. The amount of color produced is proportional to the number of viable cells.[14][16]

Conclusion and Future Directions

Suberohydroxamic acid is a powerful tool for studying and manipulating the epigenetic landscape of cells. Its role as an HDAC inhibitor leads to profound changes in chromatin structure, primarily through the hyperacetylation of histones. This remodeling of chromatin has significant downstream effects on gene expression, leading to the activation of tumor suppressor pathways and the induction of cell cycle arrest and apoptosis in cancer cells.

Future research in this area will likely focus on the development of more selective HDAC inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, combining SBHA and other HDAC inhibitors with other anti-cancer agents, such as DNA damaging agents or immunotherapy, holds great promise for synergistic therapeutic strategies. The continued application of advanced genomic techniques like ChIP-seq and ATAC-seq will be crucial in elucidating the precise molecular mechanisms underlying the therapeutic effects of SBHA and in identifying biomarkers for predicting patient response.

References

- 1. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of SAHA-Dependent Changes in Histone Modifications Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATAC-seq - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 11. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]

- 13. ATAC-Seq for Open Chromatin Profiling: Center for Genetic Medicine: Feinberg School of Medicine [cgm.northwestern.edu]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. broadpharm.com [broadpharm.com]

Understanding the chemical structure of Suberoyl bis-hydroxamic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of Suberoyl bis-hydroxamic acid (SBHA), a key molecule in the field of epigenetics and cancer research.

Core Chemical and Physical Properties

This compound, also known as Suberohydroxamic acid (SBHA), is a synthetic compound belonging to the hydroxamic acid class of molecules. Its structure features a flexible eight-carbon aliphatic chain capped at both ends by hydroxamic acid functional groups. This symmetric structure is crucial for its biological activity.

| Property | Value |

| IUPAC Name | N,N'-dihydroxyoctanediamide |

| Synonyms | SBHA, Suberohydroxamic acid, Suberic bishydroxamate[1][2][3][4] |

| Molecular Formula | C₈H₁₆N₂O₄[2][3] |

| Molecular Weight | 204.22 g/mol [2][3] |

| CAS Number | 38937-66-5[3][5] |

| Appearance | Crystalline solid[1] |

| Melting Point | 153-155 °C[6][7] |

| Solubility | DMSO: ~49 mg/mL (239.93 mM)[4]H₂O: ~8.16 mg/mL (40 mM)[4] |

Mechanism of Action: Histone Deacetylase Inhibition